![molecular formula C22H22N2O7S B2713495 Ethyl 3-(4-(morpholinosulfonyl)benzamido)benzofuran-2-carboxylate CAS No. 477499-96-0](/img/structure/B2713495.png)
Ethyl 3-(4-(morpholinosulfonyl)benzamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(4-(morpholinosulfonyl)benzamido)benzofuran-2-carboxylate is a complex organic compound. It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofurans show a broad range of biological activity, which motivates significant interest of researchers toward this class of heterocycles .
Synthesis Analysis
The synthesis of benzofuran-3-carboxylate esters, such as Ethyl 3-(4-(morpholinosulfonyl)benzamido)benzofuran-2-carboxylate, has been the subject of recent research . One method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling . Another method involves reactions of salicylic aldehyde derivatives with ethyl diazoacetates in HBF4 medium, followed by treatment with concentrated H2SO4 .Molecular Structure Analysis
The molecular structure of Ethyl 3-(4-(morpholinosulfonyl)benzamido)benzofuran-2-carboxylate is complex, as it is a derivative of benzofuran. Benzofuran and its derivatives are widely present as scaffolds in the complex molecules of natural products .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl 3-(4-(morpholinosulfonyl)benzamido)benzofuran-2-carboxylate include a Knoevenagel condensation leading to the formation of furan, followed by annulation of a cyclohexane by oxo-Michael reaction and aromatization of the intermediate by the action of NBS .Scientific Research Applications
- Researchers have explored novel applications of optical tweezers using this compound. By varying the intensity of a laser beam, they controlled the speed and efficiency of Förster resonance energy transfer (FRET) between fluorescent molecules. FRET is a phenomenon observed in photosynthesis and other natural processes, where energy transfers from an excited donor molecule to an acceptor molecule. The team demonstrated this non-contact approach by focusing the laser beam on an isolated polymer droplet, resulting in visible color changes due to energy transfer .
- Ethyl 3-(4-(morpholinosulfonyl)benzamido)benzofuran-2-carboxylate has been used in developing new DNA tests. Researchers led by Dr. Edward Curtis designed catalytic DNA molecules (deoxyribozymes) that can detect target molecules through fluorescence or color changes. These applications have implications for diagnostics and molecular biology .
Optical Tweezers and Förster Resonance Energy Transfer (FRET)
DNA Detection and Fluorescence
Safety and Hazards
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .
Mechanism of Action
Target of Action
Ethyl 3-(4-(morpholinosulfonyl)benzamido)benzofuran-2-carboxylate is a benzofuran derivative . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran compounds, in general, are known to interact with various biological targets leading to their diverse pharmacological activities .
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Benzofuran compounds are known to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
properties
IUPAC Name |
ethyl 3-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O7S/c1-2-30-22(26)20-19(17-5-3-4-6-18(17)31-20)23-21(25)15-7-9-16(10-8-15)32(27,28)24-11-13-29-14-12-24/h3-10H,2,11-14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAOTIWCGACFQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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